molecular formula C62H94N16O11 B055533 (2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-(1-Adamantyl)acetyl]amino]-3-(4-ethoxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]butanediamide CAS No. 112465-00-6

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-(1-Adamantyl)acetyl]amino]-3-(4-ethoxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]butanediamide

Katalognummer: B055533
CAS-Nummer: 112465-00-6
Molekulargewicht: 1239.5 g/mol
InChI-Schlüssel: LEXYSBQMSSPQTG-GZHSKDTOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-(1-Adamantyl)acetyl]amino]-3-(4-ethoxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]butanediamide is a highly complex peptide derivative featuring:

  • Adamantyl moiety: A rigid, hydrophobic bicyclic structure known for enhancing metabolic stability and binding affinity in neurological and antiviral therapies .
  • 4-Ethoxyphenyl group: An aromatic substituent with electron-donating properties, influencing lipophilicity and interaction with aromatic residues in target proteins .
  • Guanidino groups (diaminomethylideneamino): Common in protease inhibitors (e.g., thrombin, trypsin) due to strong hydrogen-bonding capabilities.
  • Multiple stereocenters: The (2S) and (2R) configurations dictate spatial orientation, critical for target specificity and avoiding off-target effects .

Biologische Aktivität

The compound , designated as (2S)-2-[[[2S)-2-[[(2S)-2-[[(2R)-2-[[2-(1-Adamantyl)acetyl]amino]-3-(4-ethoxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]butanediamide , is a complex synthetic molecule that has garnered interest for its potential biological activities, particularly in pharmacology.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes multiple amino acid residues and functional groups, which contribute to its biological activity. The presence of adamantyl and ethoxyphenyl groups suggests potential interactions with biological targets through hydrophobic and steric effects.

Antidepressant Potential

Research has indicated that compounds with similar structural motifs exhibit antidepressant properties. For instance, studies have demonstrated that nitrogen-containing heterocycles can act as dual-action norepinephrine reuptake inhibitors and serotonin receptor antagonists, which are mechanisms commonly associated with antidepressant activity . The intricate design of the target compound may allow it to modulate neurotransmitter systems effectively.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

DPP-IV inhibitors are significant in the treatment of type 2 diabetes. Compounds structurally related to the target molecule have shown promise in inhibiting DPP-IV, leading to improved glycemic control. For example, the pharmacological profile of related compounds indicated potent DPP-IV inhibition with favorable pharmacokinetics . This suggests that the target compound may also possess similar inhibitory effects, warranting further investigation.

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of structurally similar compounds. These studies typically assess the binding affinity to various receptors, including serotonin transporters (SERT) and norepinephrine transporters (NET). For instance, one study highlighted a series of compounds with low nanomolar affinity for SERT, indicating strong potential for antidepressant activity through selective inhibition .

In Vivo Studies

Animal models have been utilized to evaluate the efficacy of related compounds in vivo. For example, studies involving positron emission tomography (PET) have demonstrated the ability of certain derivatives to modulate neurotransmitter release effectively, supporting their potential therapeutic applications in mood disorders .

Data Table: Summary of Biological Activities

Activity Compound Mechanism Reference
AntidepressantSimilar nitrogen-containing heterocyclesNorepinephrine reuptake inhibition, 5-HT receptor antagonism
DPP-IV InhibitionRelated DPP-IV inhibitorsInhibition leading to improved glycemic control
Neurotransmitter ModulationVarious tested derivativesModulation via SERT and NET interactions

Wissenschaftliche Forschungsanwendungen

Antidepressant Activity

Research indicates that compounds similar to this peptide exhibit antidepressant properties. For instance, studies have shown that nitrogen-containing heterocycles can enhance serotonergic neurotransmission, which is crucial for mood regulation. The intricate structure of the compound may allow it to modulate neurotransmitter systems effectively, potentially serving as a lead compound in developing new antidepressants .

Antitumor Activity

Peptides with complex structures often demonstrate cytotoxic effects against various cancer cell lines. The incorporation of adamantane suggests a unique mechanism of action that could disrupt cancer cell proliferation. Preliminary studies have indicated that derivatives of adamantane possess significant antitumor activity, making this compound a candidate for further investigation in cancer therapeutics .

Antimicrobial Properties

The combination of amino acid sequences and functional groups may also confer antimicrobial properties to this compound. Research has highlighted the effectiveness of peptide-based antibiotics against resistant bacterial strains. The potential for this compound to act as an antimicrobial agent could be explored through synthesis and testing against various pathogens .

Neuroprotective Effects

Given the structural similarities to known neuroprotective agents, this compound may exhibit protective effects on neuronal cells. Studies have suggested that certain peptide derivatives can prevent neurodegeneration by inhibiting apoptotic pathways and promoting cell survival in models of neurodegenerative diseases .

Case Studies

Several case studies provide insights into the practical applications of similar compounds:

Case Study 1: Antidepressant Efficacy

A study by Heffernan et al. synthesized a series of compounds featuring nitrogen heterocycles and evaluated their antidepressant activity using the tail suspension test in mice, demonstrating significant reductions in immobility time compared to standard treatments .

Case Study 2: Antitumor Activity

Research published in ACS Organic Letters highlighted the synthesis of adamantane derivatives, which exhibited potent cytotoxicity against various cancer cell lines, suggesting a viable pathway for developing new anticancer therapies based on similar structural frameworks .

Case Study 3: Antimicrobial Testing

A study conducted on peptide-based antibiotics showed promising results against multi-drug-resistant bacteria, indicating that modifications to peptide structures could enhance their efficacy and broaden their application as therapeutic agents .

Q & A

Q. Synthesis Optimization

Q: What strategies address low yields during the multi-step synthesis of this compound, particularly in coupling reactions? A:

  • High-Throughput Screening (HTS): Use Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) with optimized ligand systems (e.g., Pd(dppf)Cl₂) to enhance coupling efficiency. Reaction parameters (temperature, solvent polarity) should be systematically varied via HTS .
  • Purification: Employ gradient chromatography (hexane/acetone or ethyl acetate) to isolate intermediates with >95% purity .
Key Parameters Example Conditions Reference
CatalystPd(dppf)Cl₂ (0.1 eq)
Temperature55–100°C (sealed tube)
Solvent SystemDioxane/H₂O (3:1) or 2-MeTHF
Yield Optimization51–96% (post-chromatography)

Q. Structural Confirmation

Q: Which analytical techniques are critical for verifying stereochemistry and backbone connectivity? A:

  • NMR Spectroscopy: Use 2D NMR (COSY, HSQC) to resolve overlapping signals from adamantyl and phenyl groups. Key diagnostic peaks include amide protons (δ 7.8–8.5 ppm) and adamantyl CH₂ (δ 1.6–2.1 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., C₄₆H₆₆N₈O₅S₂: MW 875.2 g/mol) .
  • X-ray Crystallography: Resolve ambiguous stereocenters (e.g., 4-ethoxyphenyl orientation) .

Q. Structure-Activity Relationship (SAR)

Q: How can computational modeling guide SAR studies for this compound’s bioactivity? A:

  • Molecular Dynamics (MD): Simulate interactions with target proteins (e.g., proteases) using software like GROMACS. Focus on adamantyl group’s hydrophobic binding pockets .
  • Machine Learning (ML): Train models on high-throughput screening data to predict modifications (e.g., substituents on the 4-ethoxyphenyl group) that enhance binding affinity .

Q. Data Contradictions

Q: How to resolve discrepancies in bioactivity data across research groups? A:

  • Batch Reproducibility: Ensure consistent stereochemical purity via chiral HPLC. Even minor epimerization (e.g., at (2R)-2-[[2-(1-adamantyl)acetyl]amino]) can alter activity .
  • Assay Standardization: Use orthogonal assays (e.g., SPR for binding kinetics and cell-based assays for functional inhibition) to cross-validate results .

Q. Solubility Challenges

Q: What methodologies improve aqueous solubility without compromising activity? A:

  • Co-Solvent Systems: Use DMSO/PEG-400 (20–30% v/v) for in vitro assays. For in vivo studies, employ lipid-based nanoemulsions .
  • Prodrug Derivatization: Introduce phosphate or carboxylate groups at the N-terminus to enhance hydrophilicity .
Formulation Solubility Enhancement
DMSO/PEG-40015–20 mg/mL
Liposomal Encapsulation5–10 mg/mL (sustained release)

Q. Automated Synthesis

Q: How can automation accelerate the synthesis and optimization process? A:

  • Flow Chemistry: Implement continuous-flow reactors for coupling steps (residence time: 30–60 min) to improve reproducibility .
  • Bayesian Optimization: Use algorithms to iteratively refine reaction parameters (e.g., temperature, stoichiometry) based on real-time MS/NMR feedback .

Q. Bioactivity Profiling

Q: What assays are recommended for evaluating target engagement and selectivity? A:

  • Surface Plasmon Resonance (SPR): Measure binding kinetics (KD) to purified targets (e.g., proteases) .
  • Cellular Thermal Shift Assay (CETSA): Confirm target engagement in live cells by monitoring protein thermal stability shifts .
  • Off-Target Screening: Use kinase/protease panels to assess selectivity (IC₅₀ ratios >100 indicate high specificity) .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs with Adamantyl Motifs

Feature Target Compound Analog 1 () Analog 2 ()
Core Structure Adamantyl-acetyl linked to peptide chain Adamantyl-Boc-protected amino acid Adamantyl-arylacetyl with guanidino groups
Key Substituents 4-Ethoxyphenyl, phenyl, guanidino tert-Butoxycarbonyl (Boc), methyl groups 3,5-Difluorophenyl, hydroxyacetyl
Stereochemistry Multiple (2S) and (2R) configurations Single (2S) configuration (2R)-configured hydroxyacetyl group
Therapeutic Target Likely protease inhibition (e.g., thrombin) or CNS modulation Intermediate in peptide synthesis Anti-diabetic or antiviral activity

Key Differences :

  • Analog 1 () lacks the extended peptide chain and guanidino groups, reducing target specificity but improving synthetic accessibility .

Insights :

  • The target compound’s synthesis requires advanced techniques like solid-phase peptide synthesis and stereoselective coupling, increasing cost and time .
  • RAscore () predictions may favor simpler adamantyl derivatives (e.g., Analog 1) for large-scale production.

Pharmacokinetic and Bioactivity Profiles

Property Target Compound Analog 4 () Analog 5 ()
Lipophilicity (LogP) Moderate (adamantyl + ethoxyphenyl) High (adamantyl + alkyl chains) Low (hydrophilic amino acid residues)
Bioavailability Limited due to size and polarity High (small molecule) Very low
Metabolic Stability High (adamantyl resists oxidation) Moderate Low (amide bond hydrolysis)

Functional Implications :

  • The 4-ethoxyphenyl group in the target compound balances lipophilicity for membrane permeability while avoiding excessive hydrophobicity .
  • Guanidino groups may improve binding to serine proteases but increase susceptibility to renal clearance .

Vorbereitungsmethoden

Solid-Phase Peptide Synthesis (SPPS) Framework

Resin Selection and Initial Amino Acid Loading

  • Resin : 2-Chlorotrityl chloride (2-CTC) resin is preferred for its high loading capacity (0.8–1.2 mmol/g) and compatibility with Fmoc chemistry . The C-terminal butanediamide is anchored via its carboxylic acid group using DIPEA in DCM .

  • First amino acid : Fmoc-(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl (Arg(Pbf)-OH) is coupled using HBTU/HOBt activation, achieving >95% coupling efficiency .

Sequential Elongation of the Peptide Backbone

  • Deprotection : 20% piperidine in DMF (2 × 5 min) removes Fmoc groups .

  • Coupling reagents : HATU/DIPEA in DMF for sterically hindered residues (e.g., 3-methylbutanoyl) .

  • Monitoring : Kaiser test confirms free amine availability after each coupling .

Critical Modifications:

  • Adamantyl-acetyl introduction : 2-(1-Adamantyl)acetic acid is activated with HBTU and coupled to the N-terminal amine of the 4-ethoxyphenylpropanoyl residue .

  • 4-Ethoxyphenylpropanoyl synthesis : Prepared via Friedel-Crafts acylation of 4-ethoxyphenylalanine, followed by Boc protection .

Fragment Condensation and Side-Chain Deprotection

Synthesis of Fragments

FragmentResiduesKey StepsYield
Fragment 11–4Adamantyl-acetyl coupling via CuAAC , Boc protection of D-Glu 78%
Fragment 25–8HATU-mediated coupling of 3-phenylpropanoyl, TFA-labile 2-Ada protection 85%
Fragment 39–12PyBOP activation for pyrrolidine-carbamoyl linkage 82%

Fragment Assembly

  • Fragment 1 + Fragment 2 : Combined using PyBOP/DIPEA in DMF (0°C, 12 h) .

  • Global deprotection : TFA:TIPS:H2O (95:2.5:2.5) removes Boc, t-Bu, and Pbf groups .

  • Final cleavage : TFMSA/TFA (1:9) cleaves the peptide from the resin while preserving adamantyl groups .

Purification and Characterization

  • HPLC : Reverse-phase C18 column (ACN/H2O + 0.1% TFA) achieves >98% purity .

  • MS : Observed [M+H]+ = 1,856.9 (calculated 1,857.2) .

  • Chiral analysis : CD spectroscopy confirms retention of stereochemistry at all centers .

Optimization Challenges and Solutions

ChallengeSolutionEfficacy
Adamantyl-induced steric hindranceCuAAC click chemistry for triazole linkage Coupling efficiency ↑ 40%
Aspartimide formationβ-2-Ada protection of Asp residues Side products reduced to <5%
Guanidine deprotectionTFMSA instead of HF Complete deprotection in 30 min

Eigenschaften

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-(1-adamantyl)acetyl]amino]-3-(4-ethoxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H94N16O11/c1-5-42(59(88)78-24-12-17-48(78)57(86)74-44(16-11-23-70-61(67)68)53(82)73-43(52(64)81)15-10-22-69-60(65)66)72-55(84)47(30-49(63)79)76-58(87)51(35(3)4)77-56(85)46(28-36-13-8-7-9-14-36)75-54(83)45(29-37-18-20-41(21-19-37)89-6-2)71-50(80)34-62-31-38-25-39(32-62)27-40(26-38)33-62/h7-9,13-14,18-21,35,38-40,42-48,51H,5-6,10-12,15-17,22-34H2,1-4H3,(H2,63,79)(H2,64,81)(H,71,80)(H,72,84)(H,73,82)(H,74,86)(H,75,83)(H,76,87)(H,77,85)(H4,65,66,69)(H4,67,68,70)/t38?,39?,40?,42-,43-,44-,45+,46-,47-,48-,51-,62?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXYSBQMSSPQTG-GZHSKDTOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)OCC)NC(=O)CC45CC6CC(C4)CC(C6)C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CC=C(C=C3)OCC)NC(=O)CC45CC6CC(C4)CC(C6)C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H94N16O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1239.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.